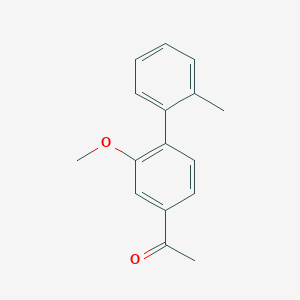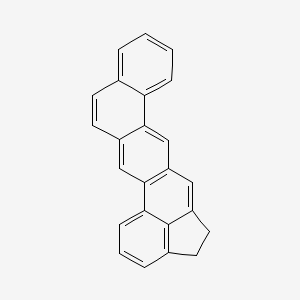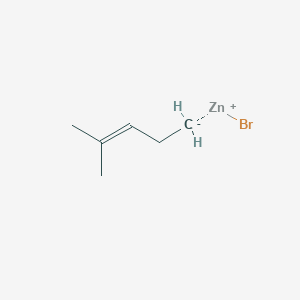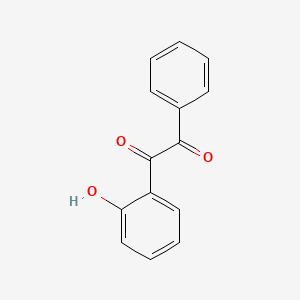![molecular formula C12H34O4Si4 B14132167 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol CAS No. 102782-61-6](/img/structure/B14132167.png)
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is a complex organosilicon compound characterized by the presence of multiple trimethylsilyloxy groups. These groups confer unique properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol typically involves the reaction of trimethylsilyl chloride with a suitable alcohol under basic conditions. The reaction proceeds through the formation of an intermediate silyl ether, which is then further reacted to introduce additional trimethylsilyloxy groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler siloxane derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products retain the unique properties of the parent compound, making them useful in further applications .
Aplicaciones Científicas De Investigación
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of hydrophobic compounds, and facilitate the formation of stable complexes. The pathways involved include the formation of hydrogen bonds, van der Waals interactions, and covalent bonding with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar volatility and inertness.
Trimethylsilyl chloride: A precursor used in the synthesis of various trimethylsilyloxy compounds.
Dimethylsiloxane: A polymeric compound with similar siloxane linkages but different physical properties.
Uniqueness
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is unique due to its multiple trimethylsilyloxy groups, which confer enhanced stability, reactivity, and versatility compared to simpler organosilicon compounds. This makes it particularly valuable in applications requiring high-performance materials and complex chemical transformations .
Propiedades
Número CAS |
102782-61-6 |
|---|---|
Fórmula molecular |
C12H34O4Si4 |
Peso molecular |
354.74 g/mol |
Nombre IUPAC |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol |
InChI |
InChI=1S/C12H34O4Si4/c1-17(2,3)14-19(7,8)16-20(9,12-10-11-13)15-18(4,5)6/h13H,10-12H2,1-9H3 |
Clave InChI |
SJDKIBTXKIOSKK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C |
Números CAS relacionados |
102782-61-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


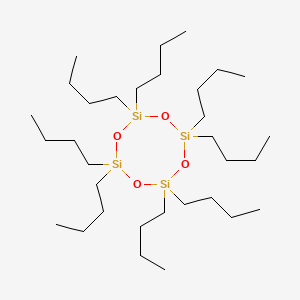
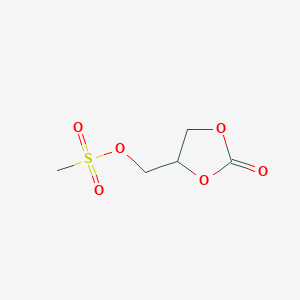
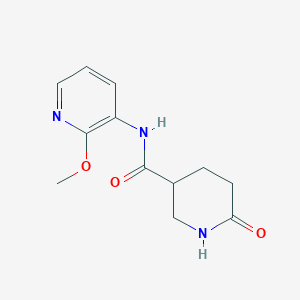
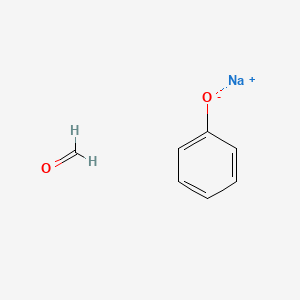

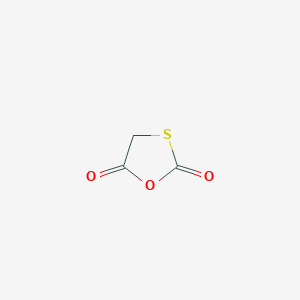
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
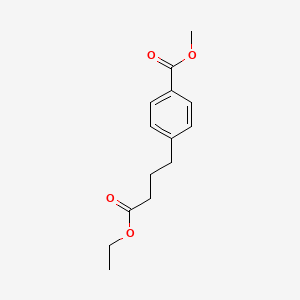
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)

